![molecular formula C16H16N2O2S2 B2355811 1-(Benzenesulfonyl)-2-benzylsulfanyl-4,5-dihydroimidazole CAS No. 868216-59-5](/img/structure/B2355811.png)
1-(Benzenesulfonyl)-2-benzylsulfanyl-4,5-dihydroimidazole
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Overview
Description
The compound “1-(Benzenesulfonyl)-2-benzylsulfanyl-4,5-dihydroimidazole” is a complex organic molecule that contains a benzenesulfonyl group, a benzylsulfanyl group, and an imidazole ring. The benzenesulfonyl group is a common functional group in organic chemistry, characterized by a benzene ring bonded to a sulfonyl group . The benzylsulfanyl group consists of a benzyl group (a benzene ring attached to a methylene group) bonded to a sulfur atom.
Synthesis Analysis
While specific synthesis methods for this compound are not available, benzenesulfonyl derivatives are often prepared through the reaction of benzenesulfonic acid with appropriate reagents . The synthesis of benzylsulfanyl derivatives typically involves the reaction of benzyl halides with thiols .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and a heterocyclic ring. The benzenesulfonyl and benzylsulfanyl groups would likely contribute to the overall polarity of the molecule .
Chemical Reactions Analysis
Benzenesulfonyl compounds typically exhibit reactions characteristic of other aromatic sulfonic acids, forming sulfonamides, sulfonyl chloride, and esters . Benzylsulfanyl compounds, on the other hand, are known to participate in various organic reactions, including cross-coupling reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Generally, benzenesulfonyl compounds are solid at room temperature and have strong acidic properties . They are soluble in water and ethanol, slightly soluble in benzene, and insoluble in nonpolar solvents .
Scientific Research Applications
Friedel-Crafts Sulfonylation
1-(Benzenesulfonyl)-2-benzylsulfanyl-4,5-dihydroimidazole demonstrates utility in the Friedel-Crafts sulfonylation reaction. This process involves the use of ionic liquids and Lewis acid catalysts for sulfonylation reactions of benzene and substituted benzenes, leading to high yields of diaryl sulfones. This is significant in the synthesis of complex organic compounds and has implications for various chemical manufacturing processes (Nara, Harjani, & Salunkhe, 2001).
Novel Chiral Compounds Synthesis
The compound plays a role in the synthesis of novel chiral compounds. For instance, the reaction between benzimidazole and benzenesulfonyl chloride has led to the unexpected formation of new chiral compounds. These findings have potential applications in the development of new pharmaceuticals and materials (Al–Douh, 2012).
Antimicrobial Applications
Recent studies have highlighted the antimicrobial properties of compounds synthesized using 1-(benzenesulfonyl)-2-benzylsulfanyl-4,5-dihydroimidazole. Various derivatives have demonstrated significant activity against bacteria and fungi, indicating potential applications in the development of new antimicrobial agents (Alsaedi, Farghaly, & Shaaban, 2019).
Synthesis of Benzimidazole Derivatives
The compound is also used in the synthesis of benzimidazole derivatives. These derivatives find extensive use in pharmaceuticals, reflecting the compound's importance in medicinal chemistry (Ashraf et al., 2016).
Synthesis of Dihydroimidazoles
1-(Benzenesulfonyl)-2-benzylsulfanyl-4,5-dihydroimidazole is instrumental in the synthesis of dihydroimidazoles, which are used in various organic syntheses. These compounds can undergo metallation and C-alkylation, leading to the formation of novel structures (Anderson, Jones, & Saunders, 1986).
Safety And Hazards
properties
IUPAC Name |
1-(benzenesulfonyl)-2-benzylsulfanyl-4,5-dihydroimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S2/c19-22(20,15-9-5-2-6-10-15)18-12-11-17-16(18)21-13-14-7-3-1-4-8-14/h1-10H,11-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBTHINNXZFBFIC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzylthio)-1-(phenylsulfonyl)-4,5-dihydro-1H-imidazole |
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